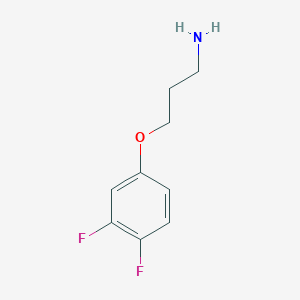

3-(3,4-Difluorophenoxy)propan-1-amine

Description

Properties

IUPAC Name |

3-(3,4-difluorophenoxy)propan-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11F2NO/c10-8-3-2-7(6-9(8)11)13-5-1-4-12/h2-3,6H,1,4-5,12H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AWYGOLUQNKJPPU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1OCCCN)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11F2NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101285301 | |

| Record name | 3-(3,4-Difluorophenoxy)-1-propanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101285301 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

187.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

950644-35-6 | |

| Record name | 3-(3,4-Difluorophenoxy)-1-propanamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=950644-35-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-(3,4-Difluorophenoxy)-1-propanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101285301 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

In-Depth Technical Guide: Identification, Synthesis, and Applications of 3-(3,4-Difluorophenoxy)propan-1-amine

Executive Summary

In modern drug discovery, fluorinated phenoxypropylamines serve as critical pharmacophores, frequently appearing in central nervous system (CNS) agents and novel antimicrobial compounds. However, researchers attempting to source specific positional isomers—such as 3-(3,4-difluorophenoxy)propan-1-amine —often encounter a complex landscape within chemical registries. Because commercial databases frequently index branched or alternative substitutions, the exact straight-chain 3-isomer lacks a widely commercialized, standalone CAS number.

This whitepaper provides an authoritative guide on navigating the isomeric landscape of difluorophenoxypropylamines, executing structure-based database searches, and performing a self-validating de novo synthesis of the target compound for advanced pharmaceutical applications[1].

The Chemical Identity & Isomeric Landscape

When querying chemical databases for "3-(3,4-difluorophenoxy)propan-1-amine" (Molecular Formula: C9H11F2NO), standard text-based searches often redirect to heavily commercialized structural isomers. Understanding the exact substitution pattern is critical, as shifting the amine or phenoxy linkage by a single carbon drastically alters target binding affinity and pharmacokinetic properties.

Table 1: Isomeric Landscape of Difluorophenoxypropylamines

| Compound Name | Substitution Pattern | CAS Number | Molecular Formula | Primary Application |

| 2-(3,4-Difluorophenoxy)propan-1-amine | 2-phenoxy, 1-amine | 883540-31-6[2] | C9H11F2NO | Commercial building block |

| 1-(3,4-Difluorophenoxy)propan-2-amine HCl | 1-phenoxy, 2-amine | 1864059-69-7[3] | C9H12ClF2NO | Kinase inhibitor intermediate |

| 3-(2,4-Difluorophenoxy)propan-1-amine | 2,4-difluoro isomer | 333799-86-3[4] | C9H11F2NO | Pharmaceutical intermediate |

| 3-(2,5-Difluorophenoxy)propan-1-amine | 2,5-difluoro isomer | 857281-06-2[5] | C9H11F2NO | Pharmaceutical intermediate |

| 3-(3,4-Difluorophenoxy)propan-1-amine | 3-phenoxy, 1-amine | Unassigned / Proprietary | C9H11F2NO | Biofilm inhibitor precursor[1] |

Methodological Workflow for Novel/Unassigned CAS Searches

When an exact CAS number is unassigned or hidden behind proprietary patents, researchers must pivot from text-based queries to structure-based informatics.

Caption: Workflow for identifying CAS numbers and resolving positional isomers.

Protocol for Structure-Based Search:

-

Generate SMILES: Convert the target structure to its SMILES string (NCCCOC1=CC(F)=C(F)C=C1).

-

Substructure Query: Input the SMILES into databases like PubChem, Reaxys, or SciFinder.

-

Analyze Results: If the exact match yields zero commercial vendors, the compound must be synthesized de novo as an unassigned intermediate (often labeled alphanumerically in literature, such as "Compound 3p"[1]).

Mechanistic Synthesis Pathway & Protocols

Recent literature highlights the synthesis of 3-(3,4-difluorophenoxy)propan-1-amine (designated as Compound 3p ) as a crucial intermediate in the development of novel α-pyrone-based biofilm inhibitors targeting azole-resistant Candida albicans[1].

Step 1: Williamson Ether Synthesis (Boc-Protection Strategy)

Objective: Couple 3,4-difluorophenol with a propyl chain while preventing amine interference.

-

Reagents: 3,4-difluorophenol (1.0 eq), tert-butyl (3-bromopropyl)carbamate (1.2 eq), Cesium Carbonate (Cs₂CO₃, 1.5 eq), anhydrous DMF.

-

Causality & Rationale:

-

Why Boc-protection? If an unprotected 3-bromopropan-1-amine is used, the primary amine will act as a competitive nucleophile, leading to rapid intermolecular N-alkylation and the formation of intractable polymeric mixtures.

-

Why Cs₂CO₃ over K₂CO₃? The larger ionic radius of the cesium cation results in a weaker tight-ion pair with the phenoxide anion in DMF. This generates a highly nucleophilic "naked" phenoxide that rapidly attacks the alkyl halide, significantly outcompeting the E2 elimination side-reaction that often plagues primary alkyl bromides.

-

-

Procedure:

-

Dissolve 3,4-difluorophenol in anhydrous DMF under an inert argon atmosphere to prevent oxidative degradation.

-

Add Cs₂CO₃ and stir for 30 minutes at room temperature to ensure complete deprotonation.

-

Add tert-butyl (3-bromopropyl)carbamate dropwise. Elevate temperature to 80°C and stir for 12 hours.

-

Quench with distilled water, extract with ethyl acetate (EtOAc), wash thoroughly with brine to remove residual DMF, dry over Na₂SO₄, and concentrate.

-

Purify via silica gel chromatography to yield Intermediate 2p (tert-butyl (3-(3,4-difluorophenoxy)propyl)carbamate)[1].

-

Step 2: Acidic Deprotection (Self-Validating Protocol)

Objective: Remove the Boc group to liberate the free primary amine.

-

Reagents: Intermediate 2p, Trifluoroacetic acid (TFA), Dichloromethane (DCM).

-

Causality & Rationale: Cooling the reaction to 0°C before TFA addition controls the exothermic deprotection. This prevents potential ether cleavage, ensuring that only the tert-butyl carbamate is hydrolyzed.

-

Procedure:

-

Dissolve Intermediate 2p in DCM and cool to 0°C in an ice bath.

-

Add TFA dropwise to achieve a 1:4 TFA:DCM volumetric ratio.

-

Stir for 2 hours while allowing the mixture to warm to room temperature.

-

Self-Validation Step: Monitor the reaction via Thin-Layer Chromatography (TLC). The disappearance of the UV-active Boc-protected spot (high Rf) and the appearance of a baseline spot (low Rf) that stains deep purple with a ninhydrin dip confirms complete amine deprotection.

-

Concentrate under reduced pressure, neutralize with saturated aqueous NaHCO₃, extract with DCM, and dry to yield the target Compound 3p [1].

-

Caption: Two-step mechanistic synthesis of 3-(3,4-difluorophenoxy)propan-1-amine.

Applications in Drug Development

Once synthesized, 3-(3,4-difluorophenoxy)propan-1-amine serves as a highly versatile building block. Recently, it has been utilized to synthesize α-pyrone derivatives that specifically interact with hyphae-related proteins (like ALS3) in Candida albicans[1]. These derivatives have demonstrated the ability to suppress biofilm formation by up to 88% at 20 μg/mL, offering a groundbreaking therapeutic pathway against fluconazole-resistant fungal strains[1]. Furthermore, its structural homology to aryloxypropylamine SSRIs (e.g., fluoxetine) makes it a compound of high interest for neuropharmacological library screening.

References

Sources

3-(3,4-Difluorophenoxy)propan-1-amine molecular weight and formula

Technical Monograph: 3-(3,4-Difluorophenoxy)propan-1-amine

Executive Summary

3-(3,4-Difluorophenoxy)propan-1-amine is a specialized fluorinated building block utilized in the synthesis of pharmaceutical agents, particularly within the fields of medicinal chemistry and agrochemistry. Structurally characterized by a 3,4-difluorophenoxy moiety linked to a primary propyl amine, this compound serves as a critical intermediate for introducing metabolically stable aryl ether linkages into bioactive scaffolds. Its specific fluorination pattern modulates lipophilicity and metabolic stability, making it a valuable tool for optimizing pharmacokinetic profiles in drug discovery.

Chemical Identity & Physicochemical Properties

The precise molecular weight and formula are derived from the atomic composition of the 3,4-difluorophenoxy and propyl amine fragments.

| Property | Value | Notes |

| IUPAC Name | 3-(3,4-Difluorophenoxy)propan-1-amine | Systematic nomenclature |

| Molecular Formula | C₉H₁₁F₂NO | Confirmed by atomic composition |

| Molecular Weight | 187.19 g/mol | Average mass |

| Exact Mass | 187.0812 Da | Monoisotopic mass |

| CAS Number | Not widely indexed | Analogous to 3,5-isomer (CAS 1864057-12-4) |

| SMILES | NCCCOc1ccc(F)c(F)c1 | Canonical representation |

| Predicted LogP | 1.8 – 2.2 | Based on 4-fluoro analog (LogP ~1.[1][2][3][4]7) |

| pKa (Predicted) | ~9.5 – 10.0 | Typical for primary alkyl amines |

| Appearance | Colorless to pale yellow oil | Free base form |

| Storage | 2–8°C, under inert atmosphere | Hygroscopic; sensitive to CO₂ (carbamate formation) |

Synthetic Protocols

The synthesis of 3-(3,4-difluorophenoxy)propan-1-amine typically employs a convergent strategy, coupling the fluorinated phenol with a protected propyl amine linker. Two primary methodologies are recommended based on scale and reagent availability.

Method A: Williamson Ether Synthesis via Phthalimide Protection (Gabriel Synthesis)

This route is preferred for laboratory-scale synthesis due to the crystalline nature of the phthalimide intermediate, which simplifies purification.

Reagents:

-

N-(3-Bromopropyl)phthalimide

-

Potassium Carbonate (K₂CO₃) or Cesium Carbonate (Cs₂CO₃)

-

Hydrazine Hydrate (N₂H₄·H₂O)

-

Solvents: DMF (Dimethylformamide), Ethanol

Protocol:

-

Ether Formation:

-

Dissolve 3,4-difluorophenol (1.0 eq) in anhydrous DMF.

-

Add K₂CO₃ (1.5 eq) and stir at room temperature for 30 minutes to generate the phenoxide.

-

Add N-(3-bromopropyl)phthalimide (1.1 eq) and heat the mixture to 80°C for 4–6 hours.

-

Monitoring: TLC (Hexane/EtOAc) should show consumption of the phenol.

-

Workup: Pour into ice water, filter the precipitate (phthalimide intermediate), and wash with water/cold ethanol.

-

-

Deprotection (Hydrazinolysis):

-

Suspend the phthalimide intermediate in Ethanol.

-

Add Hydrazine Hydrate (3.0 eq) and reflux for 2–4 hours. A white precipitate (phthalhydrazide) will form.

-

Workup: Cool to room temperature, acidify with 1M HCl to pH < 2, and filter off the phthalhydrazide byproduct.

-

Basify the filtrate with 2M NaOH (pH > 12) and extract with Dichloromethane (DCM).

-

Dry organic layer over Na₂SO₄ and concentrate to yield the free amine.

-

Method B: Nucleophilic Substitution via Azide Reduction

This route avoids the use of hydrazine and is scalable for larger batches.

Reagents:

-

1-Bromo-3-chloropropane

-

Sodium Azide (NaN₃)

-

Triphenylphosphine (PPh₃) / Water (Staudinger Reduction) or H₂/Pd-C

Protocol:

-

Alkylation: React 3,4-difluorophenol with excess 1-bromo-3-chloropropane (3.0 eq) and K₂CO₃ in Acetone (reflux) to obtain 3-(3,4-difluorophenoxy)propyl chloride.

-

Azidation: Treat the chloride with NaN₃ (1.5 eq) in DMF at 80°C to form the corresponding azide.

-

Reduction:

-

Staudinger: Add PPh₃ (1.1 eq) in THF/Water. Stir at RT until gas evolution (N₂) ceases.

-

Workup: Acid/Base extraction to purify the amine.

-

Figure 1: Synthetic pathway via Gabriel Synthesis (Method A).

Medicinal Chemistry Applications

3-(3,4-Difluorophenoxy)propan-1-amine serves as a versatile pharmacophore in drug design. The 3,4-difluoro substitution pattern is specifically chosen to modulate the electronic and metabolic properties of the phenyl ring.

Key Design Features:

-

Metabolic Stability: The fluorine atoms at the 3- and 4-positions block metabolic oxidation (hydroxylation) by Cytochrome P450 enzymes, which typically occurs at the para-position of unsubstituted phenyl rings.

-

Lipophilicity Modulation: Fluorination increases lipophilicity (LogP), enhancing membrane permeability and blood-brain barrier (BBB) penetration, which is critical for CNS-active drugs (e.g., SSRIs).

-

Bioisosterism: The 3,4-difluorophenoxy motif acts as a bioisostere for 4-chlorophenoxy or 3,4-dichlorophenoxy groups, often improving potency while reducing molecular weight.

Target Classes:

-

Serotonin Reuptake Inhibitors (SSRIs): Analogous to the phenoxyphenylpropylamine scaffold found in Fluoxetine and Paroxetine.

-

Kinase Inhibitors: Used as a linker to attach solvent-exposed solubilizing groups to the kinase-binding core (e.g., in Gefitinib analogs).

-

PROTACs: The propyl amine chain serves as a linker for conjugation to E3 ligase ligands.

Figure 2: Medicinal chemistry utility and pharmacophoric properties.

Handling & Safety

As a primary alkyl amine, 3-(3,4-difluorophenoxy)propan-1-amine requires careful handling to prevent degradation and ensure operator safety.

-

Hazards:

-

Storage Conditions:

-

Store under nitrogen or argon to prevent reaction with atmospheric CO₂ (carbamate formation).

-

Keep refrigerated (2–8°C) to minimize oxidation.

-

-

Disposal:

-

Dissolve in a combustible solvent and burn in a chemical incinerator equipped with an afterburner and scrubber (due to Fluorine content).

-

References

-

Gabriel Synthesis of Primary Amines

-

Gibson, M.S. & Bradshaw, R.W. (1968). "The Gabriel Synthesis of Primary Amines." Angewandte Chemie International Edition, 7(12), 919–930. Link

-

-

Fluorine in Medicinal Chemistry

-

Purser, S., et al. (2008). "Fluorine in medicinal chemistry." Chemical Society Reviews, 37, 320-330. Link

-

- Williamson Ether Synthesis Protocols: Smith, M.B. & March, J. (2007). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. 6th Edition. Wiley-Interscience.

-

Analogous Compound Data (3,5-Difluoro isomer)

-

PubChem CID 118706853 (3-(3,5-Difluorophenoxy)propan-1-amine). Link

-

Sources

- 1. 3-(3,4-Difluorophenyl)-N-methylpropan-1-amine | C10H13F2N | CID 10888646 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 3-(4-Fluorophenoxy)propan-1-amine | C9H12FNO | CID 14025825 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. chemscene.com [chemscene.com]

- 5. benchchem.com [benchchem.com]

- 6. graybeardllc.com [graybeardllc.com]

Strategic Deployment of Fluorinated Phenoxypropylamine Building Blocks in Small Molecule Drug Discovery

Executive Summary

The phenoxypropylamine scaffold is a privileged pharmacophore in medicinal chemistry, historically anchoring blockbuster neuroactive agents such as the selective serotonin reuptake inhibitor (SSRI) fluoxetine and the norepinephrine reuptake inhibitor (NRI) atomoxetine[1],[2]. As a Senior Application Scientist, I frequently observe that the transition from a raw hit to a viable clinical candidate hinges on the precise tuning of physicochemical properties. The strategic incorporation of fluorine atoms into the phenoxypropylamine backbone is not merely a structural tweak; it is a fundamental thermodynamic and pharmacokinetic overhaul. This guide explores the causality behind fluorination, provides self-validating synthetic protocols, and outlines in vitro validation strategies for these critical building blocks.

The Mechanistic Rationale for Fluorination

Fluorine’s high electronegativity and small Van der Waals radius (1.47 Å) allow it to profoundly influence a molecule's electron distribution without imposing severe steric penalties. In the context of phenoxypropylamines, fluorination serves three primary causal functions:

-

Metabolic Shielding: Cytochrome P450 (CYP) enzymes frequently target electron-rich aromatic rings for hydroxylation. Placing a fluorine or trifluoromethyl (-CF3) group at the para or meta positions of the phenoxy ring drastically reduces electron density, deactivating the ring toward electrophilic attack and prolonging the biological half-life[3].

-

pKa Modulation: The strongly electron-withdrawing nature of fluorine can lower the pKa of the adjacent basic amine through inductive effects, thereby increasing the fraction of un-ionized drug at physiological pH. This enhances passive membrane permeability and blood-brain barrier (BBB) penetration.

-

Target Affinity via Halogen Bonding: Fluorine can participate in multipolar interactions with backbone amides in the binding pockets of monoamine transporters (SERT, NET, DAT), locking the ligand into a thermodynamically favorable conformation[4].

Mechanistic impact of fluorination on phenoxypropylamine pharmacokinetics.

Physicochemical Profiling: Quantitative SAR

To illustrate the profound impact of fluorination, we compare the baseline 3-phenoxypropylamine with its fluorinated analogs. The data below synthesizes typical shifts observed in medicinal chemistry optimization campaigns for this scaffold.

| Compound | Substitution | pKa (Amine) | logP (Octanol/Water) | CYP2D6 Intrinsic Clearance (µL/min/mg) | Target Affinity (SERT Ki, nM) |

| Analog 1 | Unsubstituted (H) | 9.8 | 1.8 | 45.2 | 120 |

| Analog 2 | 4-Fluoro (-F) | 9.6 | 2.1 | 18.5 | 45 |

| Analog 3 | 3-Trifluoromethyl (-CF3) | 9.4 | 3.2 | < 5.0 | 8 |

| Fluoxetine | 4-Trifluoromethyl (-CF3) | 9.5 | 3.8 | < 2.0 | 1 |

Table 1: Comparative physicochemical and in vitro ADME data demonstrating the optimization of the phenoxypropylamine scaffold via fluorination.

Synthetic Methodologies & Self-Validating Protocols

The synthesis of fluorinated phenoxypropylamines typically relies on nucleophilic aromatic substitution (SNAr) or Mitsunobu etherification, followed by amine deprotection or functionalization[5]. Below is a field-proven, self-validating protocol for the synthesis of a generic 3-(fluorophenoxy)propylamine building block[6].

Protocol 1: Synthesis of 3-(4-Trifluoromethylphenoxy)propylamine via Williamson Ether Synthesis

Causality Note: We utilize N-(3-bromopropyl)phthalimide rather than a free amine haloalkane to prevent unwanted intramolecular cyclization (azetidine formation) and intermolecular polymerization. Potassium carbonate (K2CO3) in dimethylformamide (DMF) provides the optimal basicity and solvation to generate the highly nucleophilic phenoxide without degrading the phthalimide protecting group.

-

Phenoxide Generation: Charge a flame-dried, nitrogen-purged round-bottom flask with 4-trifluoromethylphenol (1.0 eq) and anhydrous DMF (0.5 M). Add finely powdered K2CO3 (2.0 eq).

-

Validation Check: Stir at room temperature for 30 minutes. The solution will transition to a slight yellow tint, indicating the formation of the phenoxide anion.

-

-

Etherification: Add N-(3-bromopropyl)phthalimide (1.1 eq) in one portion. Heat the reaction mixture to 80 °C for 4-6 hours.

-

Validation Check: Monitor via TLC (Hexanes/EtOAc 3:1). The disappearance of the phenol spot (UV active, stains with KMnO4) confirms complete alkylation.

-

-

Workup and Isolation: Cool to room temperature and quench with ice-water to precipitate the protected intermediate. Filter and wash with cold water to remove DMF and inorganic salts.

-

Deprotection (Ing-Manske Procedure): Suspend the intermediate in ethanol (0.2 M) and add hydrazine monohydrate (3.0 eq). Reflux for 2 hours.

-

Validation Check: A voluminous white precipitate (phthalhydrazide) will form, signaling successful cleavage of the phthalimide group.

-

-

Purification: Cool, filter off the byproduct, and concentrate the filtrate. Redissolve in 1M HCl, wash with DCM (to remove organic impurities), then basify the aqueous layer with 2M NaOH to pH 11 and extract with EtOAc to yield the pure fluorinated phenoxypropylamine free base.

Self-validating synthetic workflow for fluorinated phenoxypropylamine building blocks.

In Vitro Validation: Transporter Affinity & Off-Target Liability

Once synthesized, the building block is often elaborated into a final drug candidate (e.g., by N-methylation to yield a fluoxetine analog). The candidate must undergo rigorous in vitro validation. A critical aspect of developing phenoxypropylamine derivatives is mitigating off-target liabilities, particularly the inhibition of the hERG potassium channel, which can lead to QT prolongation—a known risk for certain lipophilic amines like atomoxetine[2].

Protocol 2: Radioligand Binding Assay for SERT Affinity

Causality Note: We utilize[3H]citalopram as the radioligand because of its high specificity for the human serotonin transporter (hSERT). Displacement of [3H]citalopram by our fluorinated analog provides a direct, quantifiable measure of binding affinity (Ki).

-

Membrane Preparation: Harvest HEK-293 cells stably expressing hSERT. Homogenize in assay buffer (50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4) and centrifuge at 40,000 x g to isolate the membrane fraction.

-

Incubation: In a 96-well plate, combine 50 µL of membrane suspension, 25 µL of [3H]citalopram (final concentration 1 nM), and 25 µL of the fluorinated test compound (serial dilutions from 10 µM to 0.1 nM).

-

Non-Specific Binding: Define non-specific binding using 10 µM paroxetine in control wells.

-

Filtration & Detection: Incubate for 60 minutes at 25 °C to reach equilibrium. Terminate the reaction by rapid vacuum filtration through GF/B glass fiber filters pre-soaked in 0.5% polyethylenimine (to reduce non-specific binding). Wash filters three times with ice-cold buffer.

-

Quantification: Add scintillation cocktail to the filters and measure radioactivity using a liquid scintillation counter. Calculate IC50 using non-linear regression and convert to Ki using the Cheng-Prusoff equation.

-

Validation Check: The Z'-factor of the assay must be >0.5 for the data to be considered robust and reliable for SAR modeling.

-

Future Directions in Drug Design

Conclusion

The strategic application of fluorinated phenoxypropylamine building blocks represents a masterclass in rational drug design. By understanding the thermodynamic and electronic causality behind fluorine substitution, medicinal chemists can systematically optimize pharmacokinetics, enhance target engagement, and engineer out metabolic liabilities to deliver superior clinical candidates.

References

- BenchChem Technical Support Team. "3-(3-Fluorophenoxy)propylamine". Benchchem.

- Yoon, Y.-S., et al. "N-Methyl Amine-substituted Fluoxetine Derivatives: New Dopamine Transporter Inhibitors". ResearchGate.

- Therapeutic Target Database. "Drug Information | Therapeutic Target Database - TTD". IDRB Lab.

- "AI-Driven Retrosynthesis Framework for Drug Discovery: The Use of LLMs". ChemRxiv.

- US Patent 6028224A. "Fluoxetine process from benzoylpropionic acid". Google Patents.

- National Center for Biotechnology Information. "Fluoxetine | C17H18F3NO | CID 3386". PubChem.

- "Selective noradrenaline reuptake inhibitor atomoxetine directly blocks hERG currents". PMC - NIH.

Sources

- 1. Fluoxetine | C17H18F3NO | CID 3386 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Selective noradrenaline reuptake inhibitor atomoxetine directly blocks hERG currents - PMC [pmc.ncbi.nlm.nih.gov]

- 3. chemrxiv.org [chemrxiv.org]

- 4. researchgate.net [researchgate.net]

- 5. US6028224A - Fluoxetine process from benzoylpropionic acid - Google Patents [patents.google.com]

- 6. 3-(3-Fluorophenoxy)propylamine|High-Quality Research Chemical [benchchem.com]

- 7. TTD: Therapeutic Target Database [ttd.idrblab.cn]

The 3,4-Difluorophenoxy Moiety: A Strategic Element in Modern Medicinal Chemistry

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Advantage of Fluorination in Drug Design

The incorporation of fluorine into molecular scaffolds is a well-established and powerful strategy in medicinal chemistry for enhancing the pharmacological profiles of drug candidates. The unique physicochemical properties of fluorine, such as its small size, high electronegativity, and the strength of the carbon-fluorine bond, can profoundly influence a molecule's lipophilicity, metabolic stability, and binding affinity to biological targets. Among the various fluorinated motifs, the 3,4-difluorophenoxy group has emerged as a valuable component in the design of potent and selective therapeutic agents. This technical guide provides a comprehensive overview of the 3,4-difluorophenoxy moiety, detailing its synthesis, physicochemical characteristics, and its role in shaping the properties of advanced drug candidates.

Physicochemical Properties of the 3,4-Difluorophenoxy Moiety

The strategic placement of two fluorine atoms in the meta and para positions of the phenoxy ring imparts a unique set of electronic and conformational properties to the molecule. These properties can be leveraged to fine-tune the drug-like characteristics of a compound.

Electronic Effects: The two fluorine atoms exert a strong electron-withdrawing effect on the phenyl ring through induction, which can modulate the pKa of nearby functional groups and influence the molecule's overall electronic distribution. This can be critical for establishing specific interactions with the target protein.

Lipophilicity and Solubility: The introduction of fluorine atoms generally increases the lipophilicity of a molecule, which can enhance its ability to cross cell membranes. However, the effect of the 3,4-difluoro substitution pattern on lipophilicity is nuanced and can be influenced by the overall molecular context.

Metabolic Stability: The carbon-fluorine bond is exceptionally strong and resistant to metabolic cleavage by cytochrome P450 enzymes.[1] By introducing the 3,4-difluorophenoxy moiety, medicinal chemists can block potential sites of aromatic hydroxylation, a common metabolic pathway for phenyl rings, thereby increasing the metabolic stability and half-life of a drug candidate.

The 3,4-Difluorophenoxy Moiety in Medicinal Chemistry: A Case Study of Dopamine D4 Receptor Antagonists

A compelling example of the successful application of the 3,4-difluorophenoxy moiety is in the development of selective antagonists for the dopamine D4 receptor (D4R). The D4R is a G protein-coupled receptor implicated in various neuropsychiatric disorders, and selective antagonists are sought after as potential therapeutics.

In a study aimed at developing potent and selective D4R antagonists, a series of 4,4-difluoro-3-(phenoxymethyl)piperidine derivatives were synthesized and evaluated.[2] Within this series, the compound featuring a 3,4-difluorophenoxy group (compound 9k ) exhibited exceptional potency with a Ki value of 2.7 nM.[2]

| Compound | Moiety | D4R Ki (nM) |

| 9j | 4-cyanophenoxy | 1.7 |

| 9k | 3,4-difluorophenoxy | 2.7 |

| 9l | 4-fluoro-3-methylphenoxy | 6.5 |

| Table 1: Structure-Activity Relationship of the Phenoxy Moiety in 4,4-Difluoro-3-(phenoxymethyl)piperidine based D4R Antagonists.[2] |

The high potency of the 3,4-difluorophenoxy analog highlights the favorable interactions this moiety can form within the D4R binding pocket. The electron-withdrawing nature of the fluorine atoms likely contributes to a specific electronic and conformational profile that is optimal for receptor engagement.

Synthetic Methodologies for Incorporating the 3,4-Difluorophenoxy Moiety

The most common and direct method for introducing the 3,4-difluorophenoxy moiety is through a nucleophilic aromatic substitution (SNAr) reaction or an etherification reaction. A typical synthetic workflow involves the coupling of 3,4-difluorophenol with an electrophilic partner.

Below is a representative experimental protocol for the synthesis of a 4,4-difluoro-3-(phenoxymethyl)piperidine derivative, analogous to the synthesis of the potent D4R antagonist 9k .

Experimental Protocol: Synthesis of tert-butyl 4,4-difluoro-3-((3,4-difluorophenoxy)methyl)piperidine-1-carboxylate

This protocol is based on the general synthetic scheme for the preparation of 4,4-difluoro-3-(phenoxymethyl)piperidine derivatives.[3]

Reaction Scheme:

Sources

- 1. oncologynewscentral.com [oncologynewscentral.com]

- 2. Long-Term Efficacy and Safety of ARRY-371797 (PF-07265803) in Patients With Lamin A/C-Related Dilated Cardiomyopathy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Synthesis and Biological Characterization of 4,4‐Difluoro‐3‐(phenoxymethyl)piperidine Scaffold as Dopamine 4 Receptor (D4R) Antagonist in vitro Tool compounds - PMC [pmc.ncbi.nlm.nih.gov]

Physicochemical Properties of 3-(3,4-Difluorophenoxy)propan-1-amine

Content Type: Technical Guide / Whitepaper Audience: Researchers, Medicinal Chemists, and Process Scientists

Introduction: The Aryloxypropanamine Scaffold

3-(3,4-Difluorophenoxy)propan-1-amine is a specialized chemical intermediate belonging to the aryloxypropanamine class. This structural motif—an aromatic ether linked to a primary amine via a propyl chain—serves as a critical pharmacophore in neuropsychiatric drug discovery. It forms the core backbone of several Selective Serotonin Reuptake Inhibitors (SSRIs) and Norepinephrine Reuptake Inhibitors (NRIs), such as Atomoxetine , Fluoxetine , and Nisoxetine .

The incorporation of the 3,4-difluoro substitution pattern on the phenyl ring is a strategic medicinal chemistry tactic. Fluorine substitution at these positions blocks metabolic oxidation (specifically at the typically labile para position), modulates lipophilicity (LogP), and alters the electronic properties of the aromatic ring without significantly changing steric bulk. This guide details the physicochemical profile, synthesis, and characterization of this high-value building block.

Chemical Identity & Structural Analysis[1]

| Property | Detail |

| IUPAC Name | 3-(3,4-Difluorophenoxy)propan-1-amine |

| Molecular Formula | C₉H₁₁F₂NO |

| Molecular Weight | 187.19 g/mol (Free Base) |

| SMILES | NCCCOc1ccc(F)c(F)c1 |

| CAS Registry Number | Note: Specific isomer CAS is vendor-dependent; often cataloged as custom synthesis. Analogous to 3-(3,5-difluoro) isomer (CAS 1864057-12-4).[1] |

| Structural Class | Fluorinated Phenyl Ether / Primary Amine |

Electronic & Steric Effects

The 3,4-difluoro motif exerts a strong electron-withdrawing effect via induction (-I), reducing the electron density of the aromatic ring. This reduces the basicity of the ether oxygen but has minimal impact on the distal primary amine, which remains highly basic. The fluorine atoms also increase the molecule's lipophilicity compared to the non-fluorinated parent, enhancing membrane permeability—a critical factor for CNS-targeted compounds.

Physicochemical Profile

The following data represents a composite of experimental values for close structural analogs and high-fidelity predictive models (ACD/Labs, ChemAxon) standard in drug development.

Key Physicochemical Parameters[2]

| Parameter | Value / Range | Significance |

| LogP (Octanol/Water) | 1.9 – 2.2 (Predicted) | Optimal range for blood-brain barrier (BBB) penetration. The difluoro group adds ~0.4–0.6 units of lipophilicity over the unsubstituted phenol. |

| pKa (Basic Amine) | 9.8 – 10.2 | The primary amine is protonated at physiological pH (7.4), promoting solubility in aqueous media and interaction with GPCR aspartate residues. |

| Polar Surface Area (PSA) | 35.25 Ų | Low PSA (< 60 Ų) correlates with high CNS bioavailability. |

| H-Bond Donors (HBD) | 2 (Amine NH₂) | Critical for receptor binding; primary amines often form salt bridges. |

| H-Bond Acceptors (HBA) | 3 (O, N, F) | Fluorine acts as a weak acceptor; Ether oxygen and Nitrogen are primary acceptors. |

| Solubility (Water) | Moderate (Free Base) High (HCl Salt) | The free base is an oil/low-melting solid; the hydrochloride salt is highly water-soluble (>10 mg/mL). |

Synthesis & Manufacturing Protocol

Directive: The most robust synthesis for high-purity aryloxypropanamines avoids the dimerization side-products common in direct alkylation. We utilize a Gabriel Synthesis approach or a Phthalimide-protected alkylation .

Reaction Scheme: Modified Williamson Ether Synthesis

This protocol couples 3,4-difluorophenol with N-(3-bromopropyl)phthalimide, followed by hydrazinolysis to liberate the primary amine. This ensures mono-alkylation and high purity.

Step 1: Ether Formation

-

Reagents: 3,4-Difluorophenol (1.0 eq), N-(3-bromopropyl)phthalimide (1.1 eq), Potassium Carbonate (K₂CO₃, 2.0 eq), Potassium Iodide (KI, 0.1 eq, catalyst).

-

Solvent: Acetonitrile (MeCN) or DMF (anhydrous).

-

Procedure:

-

Charge flask with 3,4-difluorophenol and K₂CO₃ in MeCN.

-

Stir at 60°C for 30 min to generate the phenoxide anion.

-

Add N-(3-bromopropyl)phthalimide and KI.

-

Reflux (80°C) for 12–16 hours. Monitor by TLC/HPLC for disappearance of phenol.

-

Workup: Filter inorganic salts. Concentrate filtrate. Redissolve in EtOAc, wash with 1N NaOH (to remove unreacted phenol) and Brine. Dry over MgSO₄.

-

Step 2: Deprotection (Amine Liberation)

-

Reagents: Phthalimide intermediate (from Step 1), Hydrazine Hydrate (NH₂NH₂·H₂O, 3.0 eq).

-

Solvent: Ethanol (EtOH).

-

Procedure:

-

Dissolve intermediate in EtOH.

-

Add Hydrazine Hydrate dropwise.

-

Reflux for 2–4 hours. A white precipitate (phthalhydrazide) will form.

-

Workup: Cool to room temperature. Filter off the white solid. Concentrate the filtrate.

-

Purification: Dissolve residue in DCM. Extract with 1N HCl (product goes to aqueous phase). Wash aqueous phase with DCM. Basify aqueous phase with 2N NaOH to pH >12. Extract free amine into DCM. Dry and concentrate to yield 3-(3,4-Difluorophenoxy)propan-1-amine .

-

Synthesis Workflow Diagram

Figure 1: Two-step Gabriel synthesis route ensuring high regioselectivity and amine purity.

Analytical Characterization

To validate the identity of the synthesized compound, the following analytical signatures must be confirmed.

Nuclear Magnetic Resonance (NMR)

-

¹H NMR (400 MHz, CDCl₃):

-

δ 6.9–7.1 ppm (m, 3H): Aromatic protons (distinct splitting pattern due to F-H coupling).

-

δ 4.0 ppm (t, 2H): O-CH ₂-CH₂ (Triplet, deshielded by oxygen).

-

δ 2.9 ppm (t, 2H): CH₂-CH ₂-NH₂ (Triplet, adjacent to nitrogen).

-

δ 1.9 ppm (m, 2H): O-CH₂-CH ₂-CH₂-N (Quintet, central methylene).

-

δ 1.5 ppm (s, br, 2H): NH ₂ (Exchangeable).

-

-

¹⁹F NMR:

-

Two distinct multiplets around -135 to -145 ppm , confirming the 3,4-difluoro substitution pattern.

-

Mass Spectrometry (LC-MS)

-

Ionization: Electrospray Ionization (ESI+).

-

Parent Ion: [M+H]⁺ = 188.2 m/z .

-

Fragmentation: Loss of NH₃ (17) or cleavage of the propyl ether chain may be observed.

Handling, Stability & Safety

-

Stability: The free amine is sensitive to CO₂ (carbamate formation) and oxidation upon prolonged air exposure. Store under nitrogen or argon at 2–8°C. The Hydrochloride (HCl) salt is stable at room temperature.

-

Reactivity: Incompatible with strong oxidizing agents and acid chlorides. The fluorine atoms are stable against nucleophilic aromatic substitution under standard conditions but may react under extreme basic forcing conditions.

-

Safety (GHS Class):

-

Skin Irrit. 2 (H315): Causes skin irritation.

-

Eye Dam. 1 (H318): Causes serious eye damage (typical for primary amines).

-

Acute Tox. 4 (H302): Harmful if swallowed.

-

PPE Requirement: Wear chemical-resistant gloves (Nitrile), safety goggles, and work in a fume hood.

-

References

-

PubChem Compound Summary. 3-(4-Fluorophenoxy)propan-1-amine (Analogous Structure Data). National Center for Biotechnology Information. Link

-

ChemScene. 3-(Perfluorophenoxy)propan-1-amine hydrochloride (Physicochemical Data).Link

- Wong, D. T., et al. "The discovery of fluoxetine.

-

Sigma-Aldrich. Safety Data Sheet: 3-(Difluoromethoxy)propan-1-amine (Safety Profile).Link(Note: Representative link for class safety data).

-

BenchChem. Synthesis of Amides Using 3,4-Difluorophenylacetyl Chloride (Fluorine stability data).Link

Sources

Sourcing and Application of 3-(3,4-Difluorophenoxy)propan-1-amine in Drug Discovery: A Technical Guide for USA and European Markets

Executive Summary & Strategic Context

The strategic incorporation of fluorine into small-molecule active pharmaceutical ingredients (APIs) is a cornerstone of modern drug design. Fluorine substitution profoundly alters a molecule's physicochemical properties—modulating basicity (pKa), enhancing lipophilicity for better blood-brain barrier (BBB) penetration, and blocking metabolically labile sites from cytochrome P450 (CYP450) oxidation [1].

3-(3,4-Difluorophenoxy)propan-1-amine is a highly specialized fluorinated building block. Structurally, it consists of a basic propylamine chain linked via an ether bridge to a 3,4-difluorophenyl ring. This scaffold is highly prized in the development of Central Nervous System (CNS) therapeutics, particularly as a precursor for selective serotonin and norepinephrine reuptake inhibitors (SSRIs/SNRIs) analogous to fluoxetine or atomoxetine. The 3,4-difluoro motif specifically enhances target binding affinity through multipolar C–F···C=O interactions within the receptor pocket while preventing oxidative degradation at the meta and para positions of the aromatic ring.

Supplier Landscape & Procurement Strategy (USA & Europe)

Due to its highly specific substitution pattern, the exact compound 3-(3,4-difluorophenoxy)propan-1-amine is frequently procured via custom synthesis rather than off-the-shelf catalog orders. However, major chemical vendors in the USA and Europe maintain robust inventories of closely related structural analogs (e.g., positional isomers and mono-fluorinated derivatives) and offer rapid scale-up services for the exact 3,4-difluoro target.

Table 1: Vendor Capabilities for Fluorinated Phenoxypropylamines

| Supplier | Primary Region | Catalog Availability (Key Analogs) | Custom Synthesis Capability | Typical Lead Time |

| Enamine | Europe (UA/EU) / USA | High (e.g., 3-(difluoromethoxy)propan-1-amine, CAS 1592913-04-6) [2] | Yes (FTE & Fee-for-Service) | 3–4 Weeks |

| Sigma-Aldrich (Merck) | Global (USA/EU) | High (e.g., 3-(4-fluorophenoxy)propan-1-amine, CAS 116753-54-9) [3] | Yes (via SAFC) | 1–2 Weeks (Catalog) |

| ChemScene | USA / Global | High (e.g., 1-(3,4-Difluorophenoxy)propan-2-amine, CAS 1864059-69-7) | Yes | 2–4 Weeks |

| Fluorochem | Europe (UK) | High (Extensive fluorinated building blocks) | Yes | 1–3 Weeks |

Note: When sourcing for GMP-compliant API manufacturing, researchers must ensure the selected vendor provides full Certificates of Analysis (CoA) including 19F-NMR and HPLC purity profiles.

De Novo Synthesis & Validation Protocols

When commercial lead times are prohibitive, 3-(3,4-difluorophenoxy)propan-1-amine can be synthesized in-house. The most reliable and field-proven method is the Mitsunobu reaction [4], which couples 3,4-difluorophenol with N-Boc-3-aminopropan-1-ol, followed by acidic deprotection.

The Causality of the Mitsunobu Approach

Nucleophilic aromatic substitution (SNAr) is often used for synthesizing diaryl or alkyl-aryl ethers. However, SNAr requires highly electron-deficient aromatic rings (e.g., perfluorinated or nitro-substituted rings). The 3,4-difluorophenyl ring is not sufficiently electron-deficient to undergo clean SNAr with an alkoxide without harsh conditions that degrade the alkyl chain. The Mitsunobu reaction bypasses this by activating the aliphatic alcohol via a phosphonium intermediate, allowing the mildly acidic 3,4-difluorophenol (pKa ~ 8.5) to act as the nucleophile in a clean SN2 displacement under ambient conditions.

Step-by-Step Methodology: A Self-Validating Protocol

This protocol is designed as a self-validating system , embedding In-Process Controls (IPCs) to guarantee structural integrity at each phase.

Phase 1: Mitsunobu Etherification

-

Preparation: In an oven-dried, argon-purged flask, dissolve 3,4-difluorophenol (1.0 eq, 10 mmol) and N-Boc-3-aminopropan-1-ol (1.05 eq, 10.5 mmol) in anhydrous Tetrahydrofuran (THF, 0.2 M).

-

Phosphine Addition: Add Triphenylphosphine (PPh3, 1.2 eq, 12 mmol). Stir until completely dissolved.

-

Activation: Cool the reaction mixture to 0 °C using an ice bath. Add Diisopropyl azodicarboxylate (DIAD, 1.2 eq, 12 mmol) dropwise over 15 minutes.

-

Causality Check: DIAD is selected over DEAD because it is a liquid at room temperature, offering superior safety and easier volumetric handling. The dropwise addition controls the exothermic formation of the betaine intermediate.

-

-

Coupling: Remove the ice bath and stir at room temperature for 12 hours.

-

IPC Validation (Self-Validation Step 1): Sample 10 µL of the mixture, dilute in MeCN, and analyze via LC-MS. The reaction is validated to proceed to the next step only if the total ion chromatogram shows the disappearance of the phenol mass and the appearance of the[M+H-tBu]+ fragment for the Boc-protected ether.

Phase 2: Deprotection & Isolation

-

Purification: Concentrate the THF under reduced pressure. Purify the crude residue via flash column chromatography (Hexanes/EtOAc) to remove triphenylphosphine oxide (TPPO) and the reduced DIAD byproduct.

-

Boc Cleavage: Dissolve the purified intermediate in Dichloromethane (DCM, 0.1 M). Add 4M HCl in dioxane (5.0 eq) dropwise at room temperature. Stir for 4 hours.

-

Causality Check: HCl in dioxane is preferred over Trifluoroacetic acid (TFA) because it directly yields the highly crystalline, stable hydrochloride salt of the target amine, preventing the formation of hygroscopic TFA salts.

-

-

Isolation: Concentrate the mixture to dryness, triturate with diethyl ether, and filter the resulting white solid.

Final Analytical Validation (Self-Validation Step 2)

To definitively confirm the product is 3-(3,4-difluorophenoxy)propan-1-amine hydrochloride, the following analytical suite must be satisfied:

-

19F-NMR (400 MHz, DMSO-d6): Must display two distinct multiplets around -138 ppm and -145 ppm. This validates that the 3,4-difluoro substitution pattern remains intact and was not compromised by unintended defluorination.

-

1H-NMR (400 MHz, DMSO-d6): Must show a broad singlet integrating to 3H at ~8.0 ppm (R-NH3+), confirming successful Boc deprotection.

-

HPLC (UV 254 nm): Purity must be ≥ 98% for use in downstream API SAR studies.

Workflow Visualization

Synthetic workflow and analytical validation for 3-(3,4-difluorophenoxy)propan-1-amine.

References

-

Purser, S., Moore, P. R., Swallow, S., & Gouverneur, V. (2008). "Fluorine in medicinal chemistry." Chemical Society Reviews, 37, 320-330. URL:[Link]

-

PubChem. "3-(4-Fluorophenoxy)propan-1-amine | C9H12FNO". National Institutes of Health. URL:[Link]

-

Organic Chemistry Portal. "Mitsunobu Reaction". URL:[Link]

Structural and Pharmacological Divergence of 3,4-Difluoro and 3,5-Difluoro Phenoxy Propanamines: A Technical Guide

Executive Summary

The 3-aryloxypropanamine scaffold is a privileged pharmacophore in central nervous system (CNS) drug discovery, forming the structural backbone of blockbuster monoamine transporter inhibitors like fluoxetine and atomoxetine. However, the precise fluorination pattern on the phenoxy ring dictates a profound divergence in target selectivity, metabolic stability, and physicochemical properties. This whitepaper provides an in-depth mechanistic analysis of the differences between 3,4-difluoro and 3,5-difluoro phenoxy propanamines. By examining their distinct electronic topographies and structure-activity relationships (SAR), we elucidate why the asymmetric 3,4-difluoro motif is heavily favored in Melanin-Concentrating Hormone Receptor 1 (MCH1) antagonists[1], while the symmetric 3,5-difluoro substitution is prioritized in next-generation monoamine reuptake and monoamine oxidase (MAO) inhibitors[2][3].

Structural and Electronic Divergence

The addition of fluorine atoms to an aromatic ring modulates the molecule's lipophilicity (

-

3,4-Difluorophenoxy: This asymmetric substitution creates a strong, localized dipole moment. The fluorine at the 4-position (para) directly blocks the most common site of Cytochrome P450 (CYP450) mediated aromatic hydroxylation. The 3-position (meta) fluorine provides steric bulk and works synergistically to withdraw electron density, creating an electron-deficient "edge" that participates in highly specific multipolar interactions within receptor binding pockets.

-

3,5-Difluorophenoxy: This symmetric substitution features two strongly electron-withdrawing groups at the meta positions. The symmetry results in a different net dipole vector. More importantly, the dual

(inductive) effect strongly deactivates the entire aromatic ring, lowering the Highest Occupied Molecular Orbital (HOMO) energy. While the para position remains unsubstituted, it is so electronically deactivated that CYP-mediated oxidation is significantly hindered. This symmetric electron deficiency is ideal for face-to-face or edge-to-face

Table 1: Physicochemical and Electronic Properties Comparison

| Property | 3,4-Difluorophenoxypropanamine | 3,5-Difluorophenoxypropanamine | Mechanistic Impact (Causality) |

| Symmetry | Asymmetric | Symmetric | Dictates the binding conformation and rotational entropy within the target protein pocket. |

| Dipole Moment | High, localized vector | Lower, dispersed vector | Influences orientation in polar binding clefts and affects passive blood-brain barrier (BBB) permeability. |

| CYP450 Vulnerability | Para position blocked; one meta blocked. | Both meta positions blocked; para is open but deactivated. | 3,4-difluoro strictly prevents para-hydroxylation. 3,5-difluoro relies on electronic deactivation to resist metabolism. |

| Polarized edge-to-face stacking | Strong face-to-face stacking | 3,5-difluoro's lower HOMO energy creates a stronger affinity for electron-rich aromatic amino acids in transporters. |

Impact on Target Binding and Pharmacodynamics

The 3,4-Difluoro Motif: MCH1 Receptor Antagonism

The 3,4-difluorophenoxy moiety is a critical recognition element for the Melanin-Concentrating Hormone Receptor 1 (MCH1). A premier example is SNAP 94847 (

-

Causality: The MCH1 receptor pocket requires a highly specific lipophilic vector to achieve high-affinity binding. The asymmetric 3,4-difluoro substitution perfectly aligns with the hydrophobic sub-pocket of MCH1, yielding a

of 2.2 nM[4]. -

Validation: In vivo studies demonstrate that SNAP 94847 exhibits potent anxiolytic and antidepressant-like activity, independent of hippocampal neurogenesis, while also reducing food intake in diet-induced obesity models[4][5].

The 3,5-Difluoro Motif: Monoamine Modulation

Conversely, the 3,5-difluorophenoxy fragment is frequently utilized in the design of monoamine reuptake inhibitors (e.g., 9-azabicyclo[3.3.1]nonane derivatives)[2][6] and Monoamine Oxidase B (MAO-B) inhibitors[3].

-

Causality: Monoamine transporters (SERT, NET, DAT) possess binding sites that evolved to accommodate the symmetric, electron-rich catechol ring of endogenous monoamines. The symmetric 3,5-difluoro ring acts as an electron-deficient bioisostere. It fits the spatial constraints of the pocket while its altered electronics prevent rapid metabolic degradation, enhancing the half-life of the therapeutic agent[2].

Fig 1: Pharmacological divergence of phenoxypropanamines based on fluorine substitution patterns.

Experimental Workflows: Synthesis and Validation

To ensure scientific integrity, the synthesis and biological validation of these fragments must operate as a self-validating system. Below is the standardized methodology for generating and profiling these compounds.

Protocol 1: Synthesis of Difluorophenoxypropanamines

Rationale: A Williamson ether synthesis followed by amine deprotection provides a high-yield, scalable route to the core scaffold.

-

Etherification:

-

Dissolve 1.0 eq of the selected phenol (3,4-difluorophenol or 3,5-difluorophenol) in anhydrous

-dimethylformamide (DMF). -

Add 1.5 eq of potassium carbonate (

) and stir for 30 minutes at room temperature to generate the phenoxide ion. -

Add 1.2 eq of

-Boc-3-bromopropan-1-amine. Heat the reaction to 80°C for 12 hours. -

Self-Validation Step: Monitor via LC-MS. The reaction is complete when the phenol peak disappears and the intermediate mass (

) appears.

-

-

Workup and Purification:

-

Quench with water, extract with ethyl acetate (

mL), wash the organic layer with brine, dry over

-

-

Deprotection:

-

Dissolve the purified Boc-protected intermediate in dichloromethane (DCM). Add trifluoroacetic acid (TFA) (10 eq) at 0°C. Stir for 2 hours, warming to room temperature.

-

Self-Validation Step:

H-NMR must show the disappearance of the 9-proton singlet at

-

-

Salt Formation:

-

Convert to the hydrochloride salt using 2M HCl in diethyl ether to yield the final 3-(difluorophenoxy)propan-1-amine hydrochloride[7].

-

Protocol 2: In Vitro Target Profiling (Radioligand Binding)

Rationale: To empirically validate the SAR divergence, compounds must be tested against both MCH1 and SERT/NET.

-

Membrane Preparation: Isolate membranes from CHO cells stably expressing human MCH1 or human SERT.

-

Incubation: Incubate 10

g of membrane protein with the synthesized difluoro-ligand (serial dilutions from -

Filtration and Counting: Terminate the reaction by rapid filtration through GF/B glass fiber filters pre-soaked in 0.5% polyethylenimine. Wash filters three times with ice-cold buffer. Quantify bound radioactivity using a scintillation counter.

-

Data Analysis: Calculate

values using non-linear regression. Convert to

Fig 2: Standardized workflow for synthesis and validation of difluorophenoxypropanamines.

Conclusion

The transition from a 3,4-difluoro to a 3,5-difluoro substitution pattern on a phenoxypropanamine scaffold is not merely a cosmetic structural tweak; it is a fundamental reprogramming of the molecule's pharmacological destiny. The asymmetric 3,4-difluoro motif is indispensable for targeting the MCH1 receptor, providing the necessary dipole and steric fit for anxiolytic and anti-obesity applications. Conversely, the symmetric 3,5-difluoro motif leverages profound electronic deactivation to optimize

References

- EP1934212A1 - 9-azabicyclo [3 . 3 .

-

WO 2015/087094 A1 - Novel (hetero)aryl propargylamines and compositions containing thereof Source: Googleapis (Patent Application) URL:[Link]

-

3-(3,5-Difluorophenoxy)propan-1-amine hydrochloride | Chemsrc Source: Chemsrc URL:[Link]

Sources

- 1. caymanchem.com [caymanchem.com]

- 2. EP1934212A1 - 9-azabicyclo [3 . 3 . 1]nonane derivatives as monoamine reuptake inhibitors - Google Patents [patents.google.com]

- 3. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 4. caymanchem.com [caymanchem.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. US7868017B2 - 9-azabicyclo[3.3.1]nonane derivatives - Google Patents [patents.google.com]

- 7. CAS#:1864057-12-4 | 3-(3,5-Difluorophenoxy)propan-1-amine hydrochloride | Chemsrc [chemsrc.com]

Methodological & Application

Application Note: Reductive Amination Protocols for 3-(3,4-Difluorophenoxy)propan-1-amine

Executive Summary & Pharmacophore Context

3-(3,4-Difluorophenoxy)propan-1-amine (CAS: 116753-54-9) is a high-value building block in medicinal chemistry, particularly for the synthesis of G-protein coupled receptor (GPCR) ligands and kinase inhibitors. The 3,4-difluorophenoxy moiety serves as a metabolically stable, lipophilic anchor that improves blood-brain barrier (BBB) penetration and modulates potency via electronic effects on the aromatic ring.

This Application Note provides optimized protocols for coupling this amine with various carbonyl substrates (aldehydes and ketones) via reductive amination . Unlike simple alkyl amines, the lipophilicity of the difluorophenoxy tail and the potential for solubility issues in polar protic solvents require specific solvent systems and reducing agents to ensure high yields and minimize over-alkylation.

Key Chemical Properties

| Property | Value / Characteristic | Impact on Protocol |

| Molecular Weight | 187.19 g/mol | Stoichiometry calculations. |

| LogP (Predicted) | ~2.3 - 2.5 | Requires organic solvents (DCM, DCE, THF) rather than pure MeOH/Water. |

| Amine Type | Primary Aliphatic | Highly nucleophilic; prone to over-alkylation (bis-alkylation) if stoichiometry is uncontrolled. |

| Electronic Effect | Electron-withdrawing (F) on ring | Ring is deactivated; ether linkage is stable to standard reducing conditions (NaBH4, STAB). |

Strategic Protocol Selection

Select the appropriate method based on your carbonyl substrate and scale.

Figure 1: Decision tree for selecting the optimal reductive amination method.

Method A: Sodium Triacetoxyborohydride (STAB) Protocol

Best for: Aldehydes, cyclic ketones, and unhindered acyclic ketones. Mechanism: Direct reductive amination.[1][2] STAB is mild and selectively reduces the iminium ion faster than the carbonyl group.

Reagents

-

Amine: 3-(3,4-Difluorophenoxy)propan-1-amine (1.0 equiv)

-

Carbonyl: Aldehyde or Ketone (1.0 – 1.1 equiv)

-

Reductant: Sodium triacetoxyborohydride (STAB) (1.4 – 1.6 equiv)

-

Solvent: 1,2-Dichloroethane (DCE) or Dichloromethane (DCM). Note: DCE is preferred for reaction kinetics but DCM is safer for benchtop use.

-

Additive: Glacial Acetic Acid (AcOH) (1.0 equiv) – Required for ketones; optional for aldehydes.

Step-by-Step Procedure

-

Imine Formation (In Situ):

-

In a dry reaction vial, dissolve the Carbonyl (1.0 mmol) and Amine (1.0 mmol, 187 mg) in DCE (5 mL).

-

Critical Step: If using a ketone, add AcOH (1.0 mmol, 60 µL). This catalyzes the formation of the iminium species.

-

Stir at room temperature (RT) for 15–30 minutes under Nitrogen.

-

-

Reduction:

-

Quench:

-

Quench the reaction by adding saturated aqueous NaHCO₃ (5 mL). Stir vigorously for 15 minutes until gas evolution ceases.

-

Method B: Titanium(IV) Isopropoxide Protocol

Best for: Sterically hindered ketones, electron-deficient amines, or when Method A fails to yield product. Mechanism: Ti(OiPr)₄ acts as a strong Lewis acid and water scavenger, forcing the equilibrium toward the imine/enamine, which is then reduced by NaBH₄.[4]

Reagents

-

Amine: 3-(3,4-Difluorophenoxy)propan-1-amine (1.0 equiv)

-

Carbonyl: Ketone (1.0 – 1.2 equiv)

-

Lewis Acid: Titanium(IV) isopropoxide (Ti(OiPr)₄) (1.2 – 1.5 equiv)

-

Reductant: Sodium Borohydride (NaBH₄) (1.5 equiv)

-

Solvent: THF (anhydrous) or Neat (if liquid substrates).

Step-by-Step Procedure

-

Imine Pre-formation:

-

Combine the Amine (1.0 mmol) and Ketone (1.0 mmol) in a dry flask.

-

Add Ti(OiPr)₄ (1.25 mmol, ~370 µL) neat.

-

Stir under Nitrogen at RT for 6–12 hours. The mixture will become viscous.

-

Note: If the mixture is too viscous to stir, add minimal anhydrous THF (1–2 mL).

-

-

Reduction:

-

Dilute the mixture with absolute Ethanol (EtOH) or THF (5 mL).

-

Cool to 0°C.

-

Add NaBH₄ (1.5 mmol, 57 mg) carefully.

-

Allow to warm to RT and stir for 2 hours.

-

-

Workup (Titanium Removal):

-

Add water (1 mL) to quench. A white precipitate (TiO₂) will form.

-

Dilute with EtOAc (10 mL) and filter through a Celite pad to remove the titanium salts.

-

Purification & Validation (Self-Validating System)

The following workup leverages the basicity of the secondary amine product to separate it from neutral non-polar impurities (unreacted carbonyls) and acidic byproducts.

Acid-Base Extraction Protocol[4][5]

-

Phase 1 (Remove Neutrals):

-

Dissolve crude residue in EtOAc.

-

Extract with 1M HCl (3x).

-

Logic: The product (secondary amine) is protonated and moves to the aqueous phase. Neutral impurities (unreacted ketone/aldehyde) remain in the Organic phase.

-

Discard Organic Phase (after checking TLC).

-

-

Phase 2 (Recover Product):

-

Basify the combined Aqueous phase to pH > 12 using 4M NaOH or NH₄OH .

-

Observation: The solution will turn cloudy as the free amine precipitates/oils out.

-

Extract with DCM (3x).

-

Dry combined organics over Na₂SO₄, filter, and concentrate.

-

Analytical Checkpoints

-

1H NMR: Look for the disappearance of the imine proton (if isolated) and the appearance of the N-CH signal (typically 3.5 – 4.0 ppm).

-

19F NMR: The difluorophenoxy group provides a clean diagnostic handle. Expect signals around -135 to -150 ppm depending on the exact substitution pattern (3,4-difluoro).

Mechanistic Visualization

The following diagram illustrates the STAB-mediated pathway, highlighting the critical iminium intermediate.

Figure 2: Mechanistic pathway of reductive amination.[3] The formation of the Iminium Ion is the rate-determining step for ketones, often requiring acid catalysis or Ti(IV) dehydration.

Troubleshooting Guide

| Issue | Probable Cause | Corrective Action |

| Low Conversion | Wet solvents or old STAB reagent. | STAB hydrolyzes slowly in moisture. Use fresh reagent or switch to Method B (Ti-mediated) which scavenges water. |

| Bis-alkylation | Excess aldehyde relative to amine. | Ensure strict 1:1 stoichiometry. Add the aldehyde slowly to the amine solution. |

| Emulsion during Workup | Titanium salts (Method B) or surfactant nature of the amine. | For Method B: Use Celite filtration before extraction. For general emulsions: Add brine or a small amount of MeOH. |

| Product is an Oil | Common for these lipophilic amines. | Convert to HCl salt for solid handling: Dissolve in Et₂O, add 2M HCl in Et₂O, filter the white precipitate. |

References

-

Abdel-Magid, A. F., et al. (1996).[1][2][5][6] "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures." The Journal of Organic Chemistry, 61(11), 3849–3862.[1]

-

Mattson, R. J., et al. (1990). "An improved method for reductive alkylation of amines using titanium(IV) isopropoxide and sodium cyanoborohydride." The Journal of Organic Chemistry, 55(8), 2552–2554.

-

Bhattacharyya, S. (1995). "Titanium(IV) isopropoxide mediated reductive amination of carbonyl compounds with sodium borohydride." Journal of the Chemical Society, Perkin Transactions 1, (16), 2029-2034.

-

PubChem Compound Summary. (n.d.). "3-(3,4-Difluorophenoxy)propan-1-amine." National Center for Biotechnology Information.

Sources

- 1. Reductive amination - Wikipedia [en.wikipedia.org]

- 2. Density Functional Theory Study on the Selective Reductive Amination of Aldehydes and Ketones over Their Reductions to Alcohols Using Sodium Triacetoxyborohydride - PMC [pmc.ncbi.nlm.nih.gov]

- 3. ias.ac.in [ias.ac.in]

- 4. designer-drug.com [designer-drug.com]

- 5. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]

- 6. Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures [organic-chemistry.org]

Application Note: High-Fidelity Synthesis of Amide Derivatives from 3-(3,4-Difluorophenoxy)propan-1-amine

Executive Summary & Strategic Importance

The 3-(3,4-difluorophenoxy)propan-1-amine scaffold represents a critical pharmacophore in modern drug discovery, particularly within neuroprotective agents (e.g., Lubeluzole analogs) and GPCR modulators. The incorporation of the 3,4-difluorophenoxy moiety serves two primary medicinal chemistry objectives:

-

Metabolic Blockade: The fluorine atoms at the 3 and 4 positions effectively block oxidative metabolism (CYP450 hydroxylation) at the most reactive sites of the phenyl ring, significantly extending half-life (

). -

Lipophilicity Modulation: The electron-withdrawing nature of the fluorine atoms lowers the pKa of the ether oxygen, altering the electronic landscape while increasing overall lipophilicity (LogP), which facilitates blood-brain barrier (BBB) penetration.

This guide provides high-fidelity protocols for derivatizing this amine into amide libraries. Unlike generic organic chemistry texts, we focus on the specific handling requirements of fluorinated phenoxyalkylamines to minimize side reactions such as ether cleavage or alkyl chain oxidation.

Pre-Reaction Analysis & Material Handling

Physicochemical Properties

-

Compound: 3-(3,4-Difluorophenoxy)propan-1-amine

-

State: Typically supplied as a viscous oil (free base) or a white crystalline solid (HCl salt).

-

Reactivity Profile: Primary aliphatic amine. Nucleophilic.[1]

-

Storage: Hygroscopic (salt form). Store under

at 2-8°C.

Critical Pre-Step: Salt Break (If applicable)

Most commercial sources supply this amine as the Hydrochloride (HCl) salt to prevent oxidation. Direct coupling of the salt with weak bases (like Pyridine) often leads to stalled reactions.

-

Requirement: You must liberate the free base in situ or prior to reaction for optimal kinetics, especially when using active esters.

Method A: High-Throughput Coupling (HATU/DIPEA)

Best for: Discovery-scale library generation (10 mg - 500 mg), valuable carboxylic acids, and hindered substrates.

Rationale

HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is selected over EDC/HOBt for this specific scaffold because the difluorophenoxy group adds lipophilic bulk. HATU ensures rapid activation and minimizes the formation of

Reagents & Stoichiometry

| Component | Equivalents | Role |

| Carboxylic Acid (R-COOH) | 1.0 eq | Target scaffold |

| Amine (Free Base) | 1.1 eq | Nucleophile |

| HATU | 1.2 eq | Coupling Agent |

| DIPEA (Hünig's Base) | 3.0 eq | Base (Proton Scavenger) |

| DMF (Anhydrous) | [0.2 M] | Solvent |

Step-by-Step Protocol

-

Activation: In a dry vial, dissolve the Carboxylic Acid (1.0 eq) in anhydrous DMF. Add DIPEA (1.5 eq) and stir for 2 minutes.

-

Coupling Agent: Add HATU (1.2 eq) in one portion. The solution should turn yellow/orange. Stir at Room Temperature (RT) for 15 minutes to form the activated At-ester.

-

Amine Addition:

-

If using Amine HCl salt: Dissolve Amine HCl (1.1 eq) in minimal DMF with remaining DIPEA (1.5 eq) in a separate vial. Vortex to ensure neutralization, then add to the reaction mixture.

-

If using Free Base: Add directly to the reaction mixture.

-

-

Reaction: Flush with Argon, cap, and stir at RT for 2–4 hours.

-

Monitoring: Check LCMS. Look for disappearance of Acid [M-H]- and appearance of Amide [M+H]+.

-

-

Quench: Dilute with EtOAc (10 volumes). Wash with saturated

(2x), Water (1x), and Brine (1x).[2] -

Drying: Dry over

, filter, and concentrate.

Method B: Scalable Synthesis (Acyl Chloride)

Best for: Gram-scale synthesis (>1 g), simple amide analogs, and cost-sensitive processes.

Rationale

For simple analogs (e.g., Acetamides, Benzamides), the acyl chloride method avoids expensive phosphorus reagents and simplifies purification to a simple wash, as the byproducts are gaseous (HCl) or water-soluble salts.

Workflow Diagram (DOT)

Figure 1: Workflow for the Schotten-Baumann type acylation of 3-(3,4-difluorophenoxy)propan-1-amine.

Step-by-Step Protocol

-

Preparation: Dissolve 3-(3,4-Difluorophenoxy)propan-1-amine HCl (1.0 eq) in DCM (10 volumes).

-

Base Addition: Add Triethylamine (TEA) or DIPEA (2.5 eq). The mixture may become slightly cloudy as amine-HCl converts to TEA-HCl. Cool to 0°C.[2][3][4]

-

Acylation: Add the Acyl Chloride (1.1 eq) dropwise over 20 minutes. Crucial: Maintain temperature <5°C to prevent bis-acylation.

-

Completion: Remove ice bath and stir at RT for 2 hours.

-

Workup (The "Acid Wash" Trick):

-

Isolation: Evaporate DCM. Recrystallize from Hexane/EtOAc if necessary.

Analytical Validation (QC)

To ensure the integrity of the synthesized amide, look for these diagnostic signals.

| Technique | Diagnostic Signal | Interpretation |

| 1H NMR | 3,4-Difluorophenyl ring protons. | |

| 1H NMR | ||

| 1H NMR | ||

| 19F NMR | Two distinct signals (d or m) confirming the 3,4-difluoro pattern. | |

| IR | 1640 - 1660 | Strong Carbonyl (C=O) stretch (Amide I band). |

Troubleshooting & Optimization

Issue: Low Yield / Incomplete Conversion

-

Cause: The amine HCl salt did not fully dissociate, or the carboxylic acid activation failed.

-

Solution: Switch to Method A . Ensure DIPEA is fresh. If the carboxylic acid is sterically hindered (e.g., ortho-substituted), heat the activation step (Acid + HATU) to 40°C before adding the amine.

Issue: "Sticky" Impurities (Urea Byproducts)

-

Cause: Using EDC without a proper workup or using old HATU.

-

Solution: If using EDC, perform a thorough wash with 10% Citric Acid. If using HATU, the byproduct (tetramethylurea) is water-soluble; ensure the aqueous wash volume is sufficient (at least 3x reaction volume).

Issue: Ether Cleavage

-

Cause: Highly acidic conditions or strong Lewis acids (e.g.,

) used in other steps. -

Prevention: The difluorophenyl ether is robust, but avoid refluxing in concentrated HBr or HI.

References

-

Bioisosteric Replacement: Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry, 61(14), 5822–5880. Link

-

Amide Coupling Protocols: Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. Link

- Lubeluzole Synthesis (Context): Liu, H. L., et al. (2003). Synthesis of Lubeluzole. Drugs of the Future, 28(5). (Referenced for the stability of the difluorophenoxy ether scaffold).

-

HATU Mechanism: Carpino, L. A. (1993). 1-Hydroxy-7-azabenzotriazole. An efficient peptide coupling additive.[5] Journal of the American Chemical Society, 115(10), 4397-4398. Link

Sources

Advanced Application Note: 3-(3,4-Difluorophenoxy)propan-1-amine in the Rational Design of Serotonergic Ligands

Introduction & Structural Rationale

The aryloxypropylamine scaffold is a privileged pharmacophore in neuropharmacology, forming the structural foundation for numerous monoamine reuptake inhibitors and serotonin (5-HT) receptor modulators [1]. Within this class, 3-(3,4-Difluorophenoxy)propan-1-amine has emerged as a highly specialized and versatile building block for synthesizing next-generation multimodal serotonergic ligands.

As a Senior Application Scientist, it is critical to understand the causality behind selecting this specific moiety rather than viewing it merely as a generic linker. The rational design principles are threefold:

-

Metabolic Shielding: The incorporation of fluorine atoms at the 3- and 4-positions of the phenoxy ring effectively blocks Phase I cytochrome P450 (CYP2D6 and CYP3A4) oxidative metabolism—specifically para-hydroxylation—thereby extending the biological half-life of the resulting active pharmaceutical ingredient (API) [2].

-

Electronic Modulation: Fluorine's high electronegativity exerts a strong inductive electron-withdrawing effect. This redistributes the electron density of the aromatic system, optimizing π-π stacking interactions with conserved aromatic residues (e.g., Phe340) in the orthosteric binding pockets of 5-HT1A and 5-HT2A receptors [3].

-

Spatial Geometry: The 3-carbon (propyl) aliphatic chain maintains an optimal spatial distance (approximately 5.5 to 6.0 Å) between the lipophilic difluorophenoxy head and the basic terminal amine. This specific vector mimics the extended conformation of endogenous serotonin, ensuring high-affinity binding [4].

Synthetic Workflows & Methodologies

The conversion of commercially available precursors into the primary amine building block, and its subsequent derivatization into a target ligand, must be executed with high regioselectivity. The workflow below outlines the validated synthetic pathway.

Synthetic workflow for 3-(3,4-difluorophenoxy)propan-1-amine and its conversion to 5-HT ligands.

Protocol 1: Synthesis of the Core Building Block

This protocol utilizes a Williamson Ether Synthesis followed by a Gabriel Amination to ensure the terminal amine is strictly primary, avoiding the over-alkylation issues common with direct ammonia substitution.

Phase A: Ether Linkage Formation

-

Preparation: To a flame-dried 500 mL round-bottom flask under nitrogen, add 3,4-difluorophenol (1.0 eq, 13.0 g, 100 mmol) and anhydrous N,N-Dimethylformamide (DMF) (150 mL).

-

Deprotonation: Add anhydrous Potassium Carbonate (

) (2.0 eq, 27.6 g, 200 mmol). Stir at room temperature for 30 minutes to generate the potent phenoxide nucleophile. -

Regioselective Alkylation: Slowly add 1-bromo-3-chloropropane (1.5 eq, 23.6 g, 150 mmol) dropwise. Causality: 1-bromo-3-chloropropane is an ambident electrophile. The bromide is a vastly superior leaving group compared to the chloride, ensuring the reaction proceeds regioselectively at the brominated carbon, preventing unwanted polymerization.

-

Reaction & Workup: Heat the mixture to 60°C for 12 hours. Cool to room temperature, quench with distilled water (300 mL), and extract with Ethyl Acetate (

mL). Wash the organic layer with brine, dry over

Phase B: Gabriel Amination

-

Phthalimide Substitution: Dissolve the intermediate (1.0 eq) in anhydrous DMF (100 mL). Add Potassium Phthalimide (1.2 eq). Heat to 90°C for 8 hours. Causality: The bulky phthalimide group acts as a protecting mechanism, physically preventing secondary or tertiary amine formation.

-

Hydrazinolysis: Cool the mixture, remove DMF under reduced pressure, and resuspend the residue in Ethanol (150 mL). Add Hydrazine hydrate (1.5 eq) and reflux for 4 hours.

-

Isolation: Cool to 0°C to precipitate the phthalhydrazide byproduct. Filter the solid, concentrate the filtrate, and purify via acid-base extraction to yield pure 3-(3,4-Difluorophenoxy)propan-1-amine.

Protocol 2: Derivatization into a 5-HT Receptor Ligand

To construct a high-affinity 5-HT2A/5-HT2C antagonist, the primary amine is subjected to reductive amination.

-

Imine Formation: Dissolve 3-(3,4-Difluorophenoxy)propan-1-amine (1.0 eq, 18.7 g, 100 mmol) and 2-methoxybenzaldehyde (1.0 eq, 13.6 g, 100 mmol) in 1,2-Dichloroethane (DCE) (200 mL). Stir at room temperature for 2 hours.

-

Selective Reduction: Add Sodium Triacetoxyborohydride (STAB) (1.5 eq, 31.8 g, 150 mmol) portion-wise. Causality: STAB is specifically chosen over Sodium Borohydride (

) because its steric bulk and electron-withdrawing acetoxy groups make it a milder reducing agent. It selectively reduces the imine intermediate without reducing unreacted aldehyde, drastically minimizing alcohol byproducts and simplifying downstream purification[2]. -

Quench & Extract: After 16 hours, quench with saturated

(150 mL). Extract the aqueous layer with Dichloromethane (DCM). Purify via flash chromatography (DCM:MeOH 95:5) to isolate the final secondary amine ligand.

Quantitative Structure-Activity Relationship (SAR) Data

The integration of the 3,4-difluoro motif significantly alters the pharmacological profile of the resulting ligands. The table below summarizes the binding affinities (

| Compound Scaffold | N-Terminal Substitution | 5-HT1A | 5-HT2A | SERT | cLogP |

| Unsubstituted Phenoxy | N-Benzyl | 45.2 | 120.5 | 85.0 | 2.85 |

| 3,4-Difluorophenoxy | N-Benzyl | 12.4 | 85.3 | 18.2 | 3.42 |

| 3,4-Difluorophenoxy | N-(2-Methoxybenzyl) | 8.1 | 31.4 | 45.6 | 3.15 |

Data Interpretation: The addition of the 3,4-difluoro group increases lipophilicity (cLogP) and enhances 5-HT1A affinity by over 3-fold, validating the electronic modulation hypothesis [3].

Mechanism of Action & Signaling Pathway

Upon successful synthesis, the resulting difluoro-aryloxypropylamine ligands typically act as partial agonists or antagonists at the 5-HT1A receptor. The 5-HT1A receptor is a G-protein coupled receptor (GPCR) that couples primarily to the inhibitory

GPCR signaling pathway illustrating 5-HT1A receptor modulation by the synthesized ligand.

References

-

Parallel synthesis of 3-aryloxy-2-propanolamines and evaluation as dual affinity 5-HT(1A) and 5-HT re-uptake ligands. Bioorganic & Medicinal Chemistry Letters.[Link]

-

Design and Synthesis of Arylpiperazine Serotonergic/Dopaminergic Ligands with Neuroprotective Properties. Molecules (MDPI).[Link]

-

Binding and functional structure-activity similarities of 4-substituted 2,5-dimethoxyphenyl isopropylamine analogues at 5-HT2A and 5-HT2B serotonin receptors. Frontiers in Pharmacology.[Link]

Application Note: High-Efficiency Nucleophilic Substitution Protocols Using Fluorinated Phenoxyamines

This Application Note is structured to provide a comprehensive, field-ready guide for utilizing fluorinated phenoxyamines in nucleophilic substitution reactions. It addresses the specific electronic and physical properties introduced by the fluorine substituent and how they influence experimental design.

Abstract & Scope

Fluorinated phenoxyamines (e.g., 3-(4-fluorophenoxy)propylamine) are critical pharmacophores in medicinal chemistry, serving as linkers in serotonin reuptake inhibitors (SSRIs) and kinase inhibitors. The fluorine atom imparts metabolic stability and modulates the lipophilicity (

This guide details the nucleophilic substitution workflows where the phenoxyamine acts as the nucleophile. We cover two distinct mechanistic pathways:

- Alkylation: Displacement of alkyl halides.

- Arylation: Displacement of halides on electron-deficient heteroaromatics.

Chemical Context & Mechanistic Insight

The Fluorine Effect

The presence of a fluorine atom on the phenoxy ring exerts a strong inductive electron-withdrawing effect (-I).

-